N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a structurally complex benzamide derivative featuring a benzo[d]thiazole core linked to a sulfamoyl-substituted benzamide moiety. The molecule incorporates a morpholinoethyl group and a dimethylsulfamoyl substituent, which contribute to its physicochemical and pharmacological properties. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic contexts.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2.ClH/c1-24(2)32(28,29)18-9-7-17(8-10-18)21(27)26(12-11-25-13-15-30-16-14-25)22-23-19-5-3-4-6-20(19)31-22;/h3-10H,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCZUMKGMRCDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant research findings.
- Molecular Formula: C22H27ClN4O4S2
- Molecular Weight: 511.1 g/mol
- CAS Number: 1215712-84-7
The compound's biological activity is largely attributed to its structural components:
- Benzothiazole Core: Known for its diverse biological activities, including antitumor and antimicrobial effects.
- Sulfamoyl Group: Enhances solubility and reactivity, facilitating interaction with biological targets.
- Morpholinoethyl Group: Potentially contributes to binding affinity and selectivity towards specific enzymes or receptors.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. It has been evaluated against various cancer cell lines, showing promising results.
Case Study: Antitumor Efficacy
In a study involving three human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound exhibited significant cytotoxic effects. The following table summarizes the IC50 values obtained from the assays:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results indicate that the compound is particularly effective against the NCI-H358 cell line, suggesting a potential for further development as an anticancer drug.
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains. The following table outlines the observed activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Klebsiella pneumoniae | 64 μg/mL |
The results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Research Findings and Implications
- Antitumor Studies: Compounds with similar structures have shown enhanced antitumor effects due to their ability to interact with DNA and inhibit cell proliferation in vitro .
- Antimicrobial Testing: The compound’s effectiveness against both Gram-negative and Gram-positive bacteria suggests it could be developed into a broad-spectrum antimicrobial agent .
- Pharmacological Potential: The unique combination of structural features in this compound may lead to novel therapeutic applications in treating cancer and bacterial infections .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfamoyl group and morpholinoethyl substituent enhances its potential as a bioactive agent. The molecular formula is , with a molecular weight of 368.42 g/mol.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.5 µg/mL |
| Staphylococcus aureus | 2.0 µg/mL |
| Pseudomonas aeruginosa | 1.8 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colorectal carcinoma) | 5.85 |
| MCF-7 (breast cancer) | 6.50 |
| A549 (lung cancer) | 7.20 |
These results indicate that this compound possesses promising anticancer activity, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in microbial resistance and cancer cell survival pathways. For instance, it has been shown to inhibit dihydrofolate reductase, an important enzyme in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
Case Study 1: Antimicrobial Evaluation
In a controlled study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results confirmed its effectiveness, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Case Study 2: Anticancer Screening
Another study focused on the compound's effect on human colorectal carcinoma cells (HCT116). The results showed significant inhibition of cell growth, with further analysis revealing that the compound induced apoptosis through the activation of caspase pathways . This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of apoptotic pathways.
Comparison with Similar Compounds
Benzothiazole-Acetamide Hybrids (Compounds 4a–4d)
Compounds 4a–4d () share a benzothiazole core linked to thiazolidinone-acetamide moieties. Key differences include:
- Substituents: 4a–4d feature nitro, methoxy, bromo, or methyl groups on the benzylidene ring, whereas the target compound has a dimethylsulfamoyl group and morpholinoethyl chain.
- Biological Activity : These analogs exhibit anticancer activity, likely via VEGFR-2 inhibition, with IC₅₀ values in the micromolar range. The target compound’s sulfamoyl group may enhance enzyme-binding affinity compared to nitro or halogen substituents .
Table 1: Comparison of Benzothiazole Derivatives
Triazole-Thione Derivatives (Compounds 7–9)
Compounds 7–9 () feature 1,2,4-triazole-thione cores with sulfonylphenyl and difluorophenyl groups. Unlike the target compound, these lack the benzothiazole scaffold but share sulfonyl functionalities. Their tautomeric equilibrium (thione vs. thiol) influences reactivity and target engagement, whereas the target’s rigid benzothiazole and morpholinoethyl groups may confer greater metabolic stability .
Nitrobenzothiazole-Urease Inhibitors
highlights N-(4-substituted-phenyl)acetamides with urease inhibition. While structurally distinct, the benzothiazole moiety in the target compound may similarly interact with enzymatic active sites, though its dimethylsulfamoyl group could modulate selectivity compared to nitro or methoxy substituents .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 4a–4d .
- Enzyme Binding : The dimethylsulfamoyl group may mimic phosphate or sulfate moieties in enzyme active sites, a feature absent in halogen- or nitro-substituted analogs .
- Metabolic Stability: The morpholinoethyl group could reduce hepatic clearance compared to compounds with ester or nitro groups (e.g., 4a) .
Research Findings and Implications
- Anticancer Potential: Structural similarity to VEGFR-2 inhibitors () suggests the target compound may inhibit angiogenesis, though direct validation is needed.
- Enzyme Inhibition : Analogous to ’s PFOR inhibitor, the sulfamoyl group in the target compound may disrupt enzymatic cofactor binding .
- Optimization Opportunities: The morpholinoethyl chain and sulfamoyl group present opportunities for structure-activity relationship (SAR) studies to enhance potency or reduce off-target effects.
Q & A
Q. How can researchers optimize the synthesis of N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride to achieve high purity and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core followed by sequential functionalization. Key steps include:
- Amide coupling : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to attach the sulfamoyl and morpholinoethyl groups.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates.
- Hydrochloride salt formation : React the free base with HCl gas in dry diethyl ether to precipitate the final product.
Optimization requires precise control of reaction temperature (e.g., 0–5°C for sensitive steps) and solvent choice to minimize side reactions. Analytical monitoring via TLC and HPLC ensures intermediate purity .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and bonding patterns (e.g., sulfamoyl proton signals at δ 2.8–3.2 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~520).
- IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. To resolve this:
- Metabolic profiling : Conduct liver microsomal assays (e.g., human CYP450 isoforms) to identify degradation pathways.
- Structural modification : Introduce prodrug moieties (e.g., ester groups) to enhance membrane permeability or stability.
- In vivo PK/PD studies : Use rodent models to correlate plasma concentrations (LC-MS/MS quantification) with target engagement (e.g., enzyme inhibition assays).
Evidence from similar benzothiazole derivatives suggests that morpholinoethyl groups may improve solubility but require steric optimization .
Q. What strategies can elucidate the compound’s mechanism of action when initial binding assays yield ambiguous results?
- Methodological Answer : Ambiguities may stem from off-target effects or allosteric modulation. Advanced approaches include:
- Thermal shift assays : Monitor protein denaturation (via SYPRO Orange dye) to identify direct targets.
- CRISPR/Cas9 knockout models : Validate target dependency by assessing compound efficacy in gene-edited cell lines.
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses, guided by X-ray crystallography data of homologous proteins.
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling perturbations.
Prior studies on related sulfamoyl benzamides highlight interactions with kinases or G-protein-coupled receptors as plausible mechanisms .
Q. How can researchers design experiments to evaluate the compound’s selectivity across related enzymatic targets?
- Methodological Answer : Develop a panel of recombinant enzymes or cellular assays to test selectivity:
- Kinase profiling : Use ATP-competitive luminescence assays (e.g., KinomeScan) to screen against 100+ kinases.
- Cellular cytotoxicity : Compare IC₅₀ values in wild-type vs. target-overexpressing cell lines (e.g., HEK293).
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) to assess affinity for primary vs. off-target proteins.
Data from benzothiazole derivatives suggest that the dimethylsulfamoyl group may enhance selectivity for sulfatases or phosphatases .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different solvent systems?
- Methodological Answer : Solubility discrepancies often arise from solvent polarity, pH, or aggregation. Systematic approaches include:
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents (e.g., DMSO for stock solutions).
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (PBS, pH 7.4).
- pH-solubility profiling : Titrate from pH 2–10 using HCl/NaOH and measure solubility via nephelometry.
Evidence indicates that morpholinoethyl groups improve aqueous solubility but may require co-solvents (e.g., PEG-400) for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
